molecular formula C13H11F3N4O5S B396078 methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate

methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate

Cat. No.: B396078
M. Wt: 392.31g/mol
InChI Key: SNELLIBMYLTTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate is a complex organic compound that features a trifluoromethyl group, a nitrobenzothiazole moiety, and an acetylamino group

Properties

Molecular Formula

C13H11F3N4O5S

Molecular Weight

392.31g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C13H11F3N4O5S/c1-6(21)18-12(10(22)25-2,13(14,15)16)19-11-17-8-4-3-7(20(23)24)5-9(8)26-11/h3-5H,1-2H3,(H,17,19)(H,18,21)

InChI Key

SNELLIBMYLTTDE-UHFFFAOYSA-N

SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Ring: Starting with a suitable aromatic amine, such as 2-aminothiophenol, and reacting it with a nitro-substituted benzoyl chloride under acidic conditions to form the nitrobenzothiazole core.

    Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Esterification: Finally, the propionic acid moiety can be esterified using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for nitro group reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction of Nitro Group: The major product would be the corresponding amine derivative.

    Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology

    Biochemical Probes: Used in the study of biochemical pathways and enzyme functions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Catalysts: Used in the development of new catalytic systems for industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylamino-3,3,3-trifluoro-2-(benzothiazol-2-ylamino)-propionic acid methyl ester: Lacks the nitro group.

    2-Amino-3,3,3-trifluoro-2-(6-nitro-benzothiazol-2-ylamino)-propionic acid methyl ester: Lacks the acetyl group.

Uniqueness

The presence of both the nitrobenzothiazole and trifluoromethyl groups in methyl 2-acetamido-3,3,3-trifluoro-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]propanoate makes it unique, potentially offering a combination of properties such as enhanced stability, specific reactivity, and unique biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.